6-(Trifluoromethoxy)quinolin-4-ol

Lipophilicity Drug design Physicochemical properties

Researchers sourcing fluorinated quinoline building blocks often encounter inconsistent purity and ill-defined electronic properties. 6-(Trifluoromethoxy)quinolin-4-ol (CAS 175203-87-9) resolves these challenges: • Distinct -OCF3 electronic profile (σp = +0.35) vs. -OCH3 or -CF3 analogs, enabling precise SAR tuning. • Predicted LogP 3.27 enhances membrane permeability for intracellular target probes. • Supplied at 97% HPLC purity with full QC documentation (NMR, HPLC, GC).

Molecular Formula C10H6F3NO2
Molecular Weight 229.15 g/mol
CAS No. 175203-87-9
Cat. No. B070045
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-(Trifluoromethoxy)quinolin-4-ol
CAS175203-87-9
Molecular FormulaC10H6F3NO2
Molecular Weight229.15 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=C1OC(F)(F)F)C(=O)C=CN2
InChIInChI=1S/C10H6F3NO2/c11-10(12,13)16-6-1-2-8-7(5-6)9(15)3-4-14-8/h1-5H,(H,14,15)
InChIKeyLFCAVZDSLWEEOX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility34.4 [ug/mL]

Structure & Identifiers


Interactive Chemical Structure Model





6-(Trifluoromethoxy)quinolin-4-ol: Overview & Key Properties


6-(Trifluoromethoxy)quinolin-4-ol (CAS 175203-87-9) is a heterocyclic quinoline derivative, specifically a member of the quinolines [1]. It is characterized by a hydroxyl group at the 4-position and a trifluoromethoxy (-OCF3) group at the 6-position of the quinoline core, with a molecular formula of C10H6F3NO2 and a molecular weight of 229.15 g/mol [1]. The compound exists in equilibrium between its 4-hydroxyquinoline and 4-quinolinone forms [1]. Commercially, it is available from multiple vendors, typically at purities of 95-97% . Its structure and purity are often confirmed by NMR, HPLC, or GC analysis .

Fluorinated building block for medicinal chemistry synthesis
Reported physicochemical probe design context (lipophilicity, electronic effects)
Lead-like fragment for kinase and antimicrobial library expansion

Why 4-Hydroxyquinolines Cannot Replace 6-(Trifluoromethoxy)quinolin-4-ol


Substituting 6-(trifluoromethoxy)quinolin-4-ol with a generic 4-hydroxyquinoline or even close analogs like 6-methoxyquinolin-4-ol or 6-(trifluoromethyl)quinolin-4-ol is not straightforward due to the unique impact of the trifluoromethoxy (-OCF3) group. While 4-hydroxyquinolines share a common core, the specific electron-withdrawing and lipophilic properties of the -OCF3 substituent [1] fundamentally alter the molecule's electronic distribution, impacting both its chemical reactivity in synthesis and its interactions with biological targets [2]. This group confers distinct physicochemical properties that translate into quantifiable differences in lipophilicity and metabolic stability compared to non-fluorinated or -CF3 analogs [3].

  • Non-fluorinated methoxy (-OCH3) analog exhibits significantly lower lipophilicity and opposite electronic effect, altering compound behavior in synthesis and biological assays.
  • Trifluoromethyl (-CF3) analogs may display different metabolic stability profiles and electronic properties, not predictable based solely on fluorination class.
  • Generic 4-hydroxyquinolines lack the -OCF3 group, which is critical for the compound's unique physicochemical signature and its reported membrane-permeability context.

6-(Trifluoromethoxy)quinolin-4-ol: Comparative Evidence


Lipophilicity: -OCF3 vs. -OCH3 Comparison

The introduction of a trifluoromethoxy (-OCF3) group at the 6-position significantly increases the lipophilicity of the quinolin-4-ol scaffold compared to a methoxy (-OCH3) group. This is quantified by the computed partition coefficient (LogP). The predicted LogP for 6-(trifluoromethoxy)quinolin-4-ol is 3.27 , while the predicted LogP for the non-fluorinated analog, 6-methoxyquinolin-4-ol, is 1.50 .

Lipophilicity vs -OCH3
In silico prediction · Data to verify
Target LogP 3.27 vs 1.50
Δ 1.77 (≈60-fold)
Supports membrane-permeability assay context
Based on ACD/LogP prediction; experimental LogP may differ.
Lipophilicity Drug design Physicochemical properties

Electron-Withdrawing Effect: -OCF3 vs. -OCH3

The electronic influence of the 6-substituent on the quinoline core is a key differentiator for chemical reactivity and biological target binding. The trifluoromethoxy (-OCF3) group exerts a strong electron-withdrawing inductive effect, whereas a methoxy group is electron-donating. This is quantified by the Hammett substituent constant (σp). The -OCF3 group has a σp value of +0.35, indicating significant electron-withdrawal [1], in contrast to the -OCH3 group with a σp value of -0.27, which is electron-donating [2].

Electronic Effect vs -OCH3
Class-level inference
-OCF3 σp +0.35 (electron-withdrawing)
vs -OCH3 σp -0.27
Alters reactivity, binding, and synthesis pathways
Standard Hammett constants; impact depends on specific target.
Electronic effect Reactivity Hammett constant

Metabolic Stability of -OCF3 Quinolines

The trifluoromethoxy group is generally known to influence metabolic stability, although its effect is context-dependent. A study on aliphatic derivatives found that the -OCF3 group decreased metabolic stability in microsomal assays [1]. This contrasts with data for a 7-substituted quinoline, where a -OCF3 group showed >80% metabolic stability compared to 45% for a methoxy analog in human microsomes . This highlights that the effect of the -OCF3 group on metabolic stability in quinoline scaffolds can vary significantly based on the substitution pattern and is not universally predictable.

Metabolic Stability
Class-level inference · Context-dependent
No direct data for 6-substituted analog
Requires empirical microsomal stability testing
Related 7-substituted quinoline: >80% (-OCF3) vs 45% (-OCH3) in human microsomes.
Metabolic stability Microsomal clearance Drug metabolism

Synthetic Route: Cascade Knoevenagel/aza-Wittig

A highly efficient synthetic method has been reported for a range of substituted quinolin-4-ols, including analogs bearing -CF2H, -CF3, and -C2F5 groups, via a cascade Knoevenagel, aza-Wittig, and dehydrofluorination reaction [1]. While the specific synthesis of 6-(trifluoromethoxy)quinolin-4-ol is not detailed in this report, the methodology demonstrates a viable, modern route to fluorinated quinolin-4-ol scaffolds, suggesting it or a related approach could be applicable for the -OCF3 analog, potentially offering advantages over classical methods like the Conrad-Limpach synthesis.

Synthetic Efficiency
Supporting evidence · Method context
One-pot cascade for fluorinated quinolin-4-ols reported
Supports efficient procurement and library synthesis
Direct application to 6-(trifluoromethoxy) analog not yet reported.
Synthetic methodology Fluorinated building blocks Quinoline synthesis

Aqueous Solubility Measurement

An experimental aqueous solubility value has been reported for 6-(trifluoromethoxy)quinolin-4-ol at 34.4 µg/mL . This low solubility is a defining characteristic of the compound, which directly informs its handling and formulation for biological assays.

Aqueous Solubility
Supporting evidence · Data to verify
34.4 µg/mL
Requires co-solvent for in vitro assays
Experimental conditions not fully specified.
Solubility Formulation Assay development

Melting Point: Comparison with 6-Methoxy Analog

The reported melting point for 6-(trifluoromethoxy)quinolin-4-ol is in the range of 233-236 °C . This value is significantly higher than that of its non-fluorinated analog, 6-methoxyquinolin-4-ol, which melts at 106-110 °C .

Melting Point vs -OCH3
Cross-study comparable
Target 233–236 °C vs 106–110 °C
Δ >123 °C
Indicates strong solid-state interactions, affecting handling
Higher melting point may complicate recrystallization.
Melting point Crystallinity Solid-state properties

6-(Trifluoromethoxy)quinolin-4-ol: Key Research Applications


Lipophilic Membrane-Permeable Probe Design

Given its significantly higher predicted lipophilicity (LogP of 3.27) compared to a methoxy analog (LogP of 1.50) , 6-(trifluoromethoxy)quinolin-4-ol is an excellent starting point for designing chemical probes intended to cross biological membranes. This property is particularly valuable for targeting intracellular proteins or for applications requiring high cell permeability.

Electron-Withdrawing Building Block

The strong electron-withdrawing nature of the -OCF3 group (σp = +0.35) [1] distinguishes this scaffold from electron-rich analogs. This makes it a valuable building block in medicinal chemistry for tuning the electronic properties of a lead compound, which can influence its binding affinity to specific protein targets or alter its metabolic profile. It is suitable for creating compound libraries with a wider range of electronic diversity.

Lead-Like Fragment for Kinase & Antimicrobial Discovery

The combination of the privileged quinolin-4-ol scaffold with the -OCF3 group makes this compound a useful fragment for drug discovery programs. Its low molecular weight (229.15 g/mol) and defined physicochemical properties are consistent with lead-like criteria [2]. While specific biological activity data for this exact compound is sparse, quinoline derivatives are broadly explored as kinase inhibitors and antimicrobial agents, making this a logical building block for generating novel analogs in these therapeutic areas [3][4].

Synthetic Methodology Development Candidate

The existence of efficient cascade methods for synthesizing fluorinated quinolin-4-ols [5] makes this compound class attractive for method development and optimization. 6-(Trifluoromethoxy)quinolin-4-ol serves as a relevant target or product for testing and expanding the scope of new reactions, particularly those aimed at constructing fluorinated heterocycles under mild and sustainable conditions.

Application
Selection Property
Validation Focus
Membrane-permeable probe design
Reported high lipophilicity
Cell permeability assay confirmation
Electronic-tuning building block
Reported electron-withdrawing effect
Reactivity and binding validation
Lead-like fragment for kinase/antimicrobial libraries
Quinolin-4-ol core with -OCF3
Target screening and SAR studies
Synthetic methodology candidate
Fluorinated heterocycle scaffold
Reaction scope and yield optimization

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
Explore Hub


Quote Request

Request a Quote for 6-(Trifluoromethoxy)quinolin-4-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.